molecular formula C8H6F3NO3 B1607905 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene CAS No. 62149-35-3

1-Nitro-4-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B1607905
CAS No.: 62149-35-3
M. Wt: 221.13 g/mol
InChI Key: PPYNEIXRXPMHLF-UHFFFAOYSA-N
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Description

1-Nitro-4-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H6F3NO3 It belongs to the nitrobenzene family and is characterized by the presence of a nitro group (-NO2) and a trifluoroethoxy group (-OCH2CF3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene can be synthesized through several methods. One common approach involves the nitration of 4-(2,2,2-trifluoroethoxy)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The product is then purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products:

    Reduction: 4-(2,2,2-Trifluoroethoxy)aniline.

    Substitution: 4-(2,2,2-Trifluoroethoxy)benzyl halides or ethers.

    Oxidation: 4-(2,2,2-Trifluoroethoxy)nitrosobenzene.

Scientific Research Applications

1-Nitro-4-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets through its nitro and trifluoroethoxy groups. The nitro group can participate in redox reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity and influence its binding affinity to various targets. These interactions can modulate biological pathways, leading to specific effects depending on the context of its use .

Comparison with Similar Compounds

  • 1-Nitro-4-(2,2,2-trifluoroethyl)benzene
  • 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene
  • 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene

Comparison: 1-Nitro-4-(2,2,2-trifluoroethoxy)benzene is unique due to the specific positioning of its trifluoroethoxy group, which can influence its reactivity and interaction with other molecules. Compared to 1-Nitro-4-(2,2,2-trifluoroethyl)benzene, the presence of the oxygen atom in the trifluoroethoxy group can lead to different electronic and steric effects, impacting its chemical behavior and applications .

Properties

IUPAC Name

1-nitro-4-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)5-15-7-3-1-6(2-4-7)12(13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYNEIXRXPMHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379685
Record name 1-nitro-4-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62149-35-3
Record name 1-nitro-4-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 10.1 g (0.44 mol) of sodium was dissolved in 200 ml of 2,2,2-trifluoro ethanol in 300 ml of a three-necked flask, to which 40 ml (0.38 mol) of p-fluoronitro benzene was dropped and refluxed for 4 hours. After cooling to a room temperature, water was poured (about 1 liter), and precipitated solids were washed with water and dried, to obtain p-(2,2,2-trifluoroethoxy) nitrobenzene (yield: 62%; and melting point: 76.5° C.).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,2,2-Trifluoro-ethanol (7.09 g, 70.09 mmol) and stirred for 30 min. A solution of 1-Fluoro-4-nitro-benzene (10 g, 70.09 mmol) in DMF (25 mL) was added at 5-15° C., allowed to rt, stirred for 2 h, quenched with ice-water, filtered, washed with water and dried under high vacuum to obtain 14 g (89%) 1-Nitro-4-(2,2,2-trifluoro-ethoxy)-benzene as yellow solid. Subsequently, a solution of 1-Nitro-4-(2,2,2-trifluoro-ethoxy)-benzene (50 g, 226.2 mmol) in methanol (400 mL) was purged with nitrogen and 10% Pd—C (4.6 g) was added under nitrogen. This was stirred at rt under hydrogen atmosphere (balloon pressure) for 24 h. The reaction mixture was filtered through a celite bed and washed with methanol and the filtrate was removed under reduced pressure and washed with hexane to get 37 g (87%) 4-(2,2,2-Trifluoro-ethoxy)-phenylamine as a brown liquid. LC-MS: 192.4 [M+1]+. To a solution of 4-(2,2,2-Trifluoro-ethoxy)-phenylamine (12 g, 62.82 mmol) in DCM (1000 mL) was added solid NaHCO3 (52.77 g, 628.2 mmol). After 10 min, triphosgene (27.96 g, 94.24 mmol) dissolved in toluene (30 mL) was added to the reaction mixture under cooling at 10° C. and stirred for 10 min. The reaction mixture was filtered and the filtrate was concentrated, azeotroped twice with dry toluene to give 10 g 1-Isocyanato-4-(2,2,2-trifluoro-ethoxy)-benzene as yellow oily liquid which was used in the next step without further purification.
Quantity
7.09 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1-Fluoro-4-nitrobenzene (10.6 g) and 2,2,2-trifluoroethanol (12.0 g) were dissolved in N,N-dimethylformamide (80 ml), and potassium carbonate (15.5 g) was added thereto. The mixture was stirred at 80° C. for 2 hr, and allowed to be cooled. To the reaction mixture was added ethyl acetate (100 ml), and the white precipitate was removed by filtration. The filtrate was concentrated under reduced pressure to give an orange residue. The obtained residue was again dissolved in ethyl acetate (400 ml), and the solution was washed with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give an orange crude solid. The obtained solid was washed with a mixed solvent of 10% diethyl ether/hexane to give the title compound (15.8 g) as yellow-white needle crystals.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To prewashed sodium hydride (0.61 g, 25.5 mmol) in 10 ml of hexamethylphosphorotriamide (HMPT) is added 4-nitrophenol (3.55 g, 25.5 mmol) in 10 ml of HMPT at 25°-30°. Five ml more of HMPT is added and the mixture is warmed gently to 45°-50° for 30 min. 2,2,2-Trifluoroethyl methansulfonate (5.0 g, 28.0 mmol) and HMPT (1 ml) are then added and the mixture is heated to 146°-151° for 20 hours. The reaction mixture is cooled to RT and is then poured into ice water and extracted with ether (3X). The combined ether layers are washed with water and brine, dried, filtered and rotoevaporated to give 4-(2,2,2-trifluoroethoxy)nitrobenzene.
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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